{4-[(E)-(2-{4-[(4-fluorophenyl)amino]-6-(piperidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-methoxyphenoxy}acetic acid
Description
2-{4-[(E)-(2-{4-[(4-FLUOROPHENYL)AMINO]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-METHOXYPHENOXY}ACETIC ACID is a complex organic compound that features a variety of functional groups, including a fluorophenyl group, a piperidine ring, and a triazine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Properties
Molecular Formula |
C24H26FN7O4 |
|---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
2-[4-[(E)-[[4-(4-fluoroanilino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenoxy]acetic acid |
InChI |
InChI=1S/C24H26FN7O4/c1-35-20-13-16(5-10-19(20)36-15-21(33)34)14-26-31-23-28-22(27-18-8-6-17(25)7-9-18)29-24(30-23)32-11-3-2-4-12-32/h5-10,13-14H,2-4,11-12,15H2,1H3,(H,33,34)(H2,27,28,29,30,31)/b26-14+ |
InChI Key |
SFLXZAPPMTUXAE-VULFUBBASA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N4CCCCC4)OCC(=O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N4CCCCC4)OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(E)-(2-{4-[(4-FLUOROPHENYL)AMINO]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-METHOXYPHENOXY}ACETIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Triazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction.
Formation of the Hydrazone Linkage: This is typically done by reacting a hydrazine derivative with an aldehyde or ketone.
Final Coupling: The final step involves coupling the intermediate with 2-methoxyphenoxyacetic acid under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(E)-(2-{4-[(4-FLUOROPHENYL)AMINO]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-METHOXYPHENOXY}ACETIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-{4-[(E)-(2-{4-[(4-FLUOROPHENYL)AMINO]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-METHOXYPHENOXY}ACETIC ACID has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and inflammatory diseases.
Biological Studies: The compound is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{4-[(E)-(2-{4-[(4-FLUOROPHENYL)AMINO]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-METHOXYPHENOXY}ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the triazine ring are key structural features that enable the compound to bind to its targets and exert its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-FLUOROPHENYL)AMINO]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE-2-CARBOXYLIC ACID
- 2-{4-[(4-FLUOROPHENYL)AMINO]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}BENZOIC ACID
Uniqueness
What sets 2-{4-[(E)-(2-{4-[(4-FLUOROPHENYL)AMINO]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-METHOXYPHENOXY}ACETIC ACID apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxyphenoxyacetic acid moiety, in particular, enhances its solubility and bioavailability, making it a valuable compound for various applications in medicinal chemistry and biological research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
